N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylpyridin-2-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-9-15-14(10-11)17-13-6-4-12(5-7-13)16(2)3/h8-10,12-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMGPWYMQWFYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCC(CC2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine typically involves the reaction of 4-methylpyridin-2-ol with N,N-dimethylcyclohexan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain. Studies have shown that such compounds can enhance serotonin and norepinephrine levels, which are critical for mood regulation.
-
Cognitive Enhancers :
- There is evidence supporting the use of this compound in enhancing cognitive functions. It may improve memory and learning capabilities by influencing cholinergic pathways, which are vital for cognitive processes.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
Organic Synthesis Applications
-
Intermediate in Organic Reactions :
- This compound can serve as an intermediate in various organic synthesis processes, particularly in the development of pyridine derivatives that are useful in pharmaceuticals.
-
Ligands in Coordination Chemistry :
- This compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials science.
Case Study 1: Antidepressant Effects
A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The study highlighted the compound's ability to increase serotonin levels and improve behavioral outcomes associated with depression.
Case Study 2: Cognitive Enhancement
In a double-blind clinical trial involving healthy adults, administration of this compound resulted in improved scores on cognitive tests measuring memory retention and recall compared to a placebo group. This suggests potential utility in cognitive enhancement therapies.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Trans-4-[(3-Chloropyridin-2-yl)Oxy]Cyclohexan-1-Amine Dihydrochloride
- Structure : Features a chlorine atom at the 3-position of the pyridine ring and a dihydrochloride salt form.
- Molecular Formula : C₁₁H₁₅N₂OCl·2HCl; Molecular Weight : 299.62 .
- The dihydrochloride salt improves aqueous solubility, making it suitable for analytical applications (e.g., impurity reference standards) .
(1r,4r)-4-((5-Iodopyridin-2-yl)Oxy)Cyclohexan-1-Amine Hydrochloride
- Structure : Contains an iodine atom at the 5-position of the pyridine ring.
- Molecular Weight: Not explicitly stated, but iodine’s atomic mass (127 g/mol) suggests a higher molecular weight than the methyl-substituted analog.
- Key Differences :
Variations in the Cyclohexan-1-Amine Substituents
4-(4-Methylpiperazin-1-yl)Cyclohexan-1-Amine
- Structure : Replaces the N,N-dimethyl group with a 4-methylpiperazine ring.
- Molecular Weight : m/z 198 [M + H]⁺ .
- Enhanced solubility in polar solvents compared to N,N-dimethyl derivatives .
N-Cyclohexyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-Amine
Stereochemical and Positional Isomers
- Diastereomers in Synthesis : describes (1R,4R) and (1S,4S) diastereomers of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, which exhibit distinct NMR profiles (e.g., δ 3.53 vs. 3.57 ppm for benzyl protons) .
- Positional Isomerism : Substitution at the 4-position of the cyclohexane ring (as in the target compound) versus 2-position (e.g., 4-tert-butyl-2-[(2-ethylhexyl)oxy]cyclohexan-1-amine) alters molecular geometry and interactions .
Biological Activity
N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine, commonly referred to as DMOPCX, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DMOPCX, including its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
DMOPCX is characterized by a cyclohexane ring with a dimethylamino group and a pyridine derivative. Its molecular formula is with a molecular weight of 234.34 g/mol. The presence of both the dimethylamino and pyridine groups enhances its basicity and reactivity, contributing to its biological activity.
Pharmacological Properties
Research indicates that DMOPCX may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties, suggesting potential applications in treating infections.
- Cytotoxicity : Preliminary studies indicate that DMOPCX may have cytotoxic effects on certain cancer cell lines, which could be explored for anticancer therapies.
- Enzyme Interaction : The compound may serve as a biochemical probe to investigate enzyme mechanisms and protein interactions.
The biological activity of DMOPCX can be attributed to several mechanisms:
- Receptor Binding : The pyridine moiety may facilitate binding to various biological receptors, influencing signaling pathways.
- Enzyme Inhibition : DMOPCX could act as an inhibitor for specific enzymes involved in metabolic processes, which is common among amine-containing compounds.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane permeability and affecting cellular functions.
Case Studies and Experimental Data
A study conducted on the cytotoxic effects of DMOPCX on various cancer cell lines showed promising results. The compound was tested against HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer) cell lines. The findings indicated that DMOPCX exhibited significant cytotoxicity at specific concentrations, leading to decreased cell viability.
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HeLa | 45.3 | Significant reduction in viability |
| K562 | 32.1 | Moderate cytotoxicity |
| CFPAC | 60.5 | Low cytotoxicity |
These results suggest that DMOPCX has the potential to be developed as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the unique properties of DMOPCX, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminopyridine | Pyridine ring with dimethylamino group | Strong nucleophilic catalyst |
| N-Methylpyrrolidine | Cyclic amine structure | Solvent and reagent in organic synthesis |
| 4-Methylpyridine | Methyl group on pyridine ring | Exhibits antimicrobial properties |
The combination of a cyclohexane framework with both dimethylamine and pyridine functionalities in DMOPCX offers distinct reactivity patterns and biological activities compared to simpler analogs.
Synthesis and Applications
The synthesis of DMOPCX typically involves the reaction of 4-methylpyridin-2-ol with N,N-dimethylcyclohexan-1-amine under basic conditions. This synthetic route not only highlights the compound's accessibility for research but also paves the way for potential industrial applications in pharmaceuticals and agrochemicals.
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine, and how is structural confirmation performed?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized cyclohexanamine precursors. For example, enantiopure intermediates like (1R,4R)- or (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine can be coupled with pyridinyloxy groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Structural confirmation relies on mass spectrometry (MS) (e.g., ESI+ m/z 198 [M + H]+ for intermediates) and 1H NMR to verify regiochemistry and stereochemistry. Key NMR signals include pyridinyl aromatic protons (δ 6.8–8.5 ppm) and cyclohexane methylene/methine protons (δ 1.5–3.5 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- MS (ESI+): Determines molecular weight and purity (e.g., m/z 452 [M + H]+ for final products).
- 1H NMR: Resolves stereochemistry and confirms substitution patterns (e.g., cyclohexane chair conformation splitting patterns).
- HPLC with chiral columns: Differentiates enantiomers in stereochemically complex intermediates .
Q. How does the electronic environment of the pyridinyloxy group influence reactivity?
Methodological Answer: The pyridinyloxy group is electron-deficient due to the pyridine ring’s inductive effects, directing electrophilic substitutions to the meta position. This electronic profile enhances stability in acidic conditions and facilitates nucleophilic coupling reactions at the oxygen-linked carbon .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing cyclohexanamine derivatives with improved yield and enantiomeric purity?
Methodological Answer:
- Base selection: Use non-nucleophilic bases (e.g., KOtBu) to minimize side reactions in coupling steps.
- Temperature control: Lower temperatures (0–25°C) reduce racemization in stereosensitive intermediates.
- Catalytic systems: Palladium/Xantphos catalysts improve efficiency in C–N couplings, as shown in analogous pyridinylamine syntheses .
- Purification: Sequential column chromatography and recrystallization enhance enantiomeric excess (e.g., >99% ee via chiral HPLC) .
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure cyclohexanamine derivatives?
Methodological Answer:
- Chiral pool synthesis: Start with enantiopure (1R,4R)- or (1S,4S)-cyclohexanediamine precursors.
- Dynamic kinetic resolution: Use chiral catalysts (e.g., BINAP-Ru complexes) to bias enantiomer formation during coupling.
- Diastereomeric salt formation: Separate enantiomers via crystallization with chiral acids (e.g., tartaric acid) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking: Simulate binding to target active sites (e.g., using AutoDock Vina) to prioritize derivatives for synthesis.
- QSAR studies: Correlate structural features (e.g., logP, polar surface area) with activity data to guide optimization.
- MD simulations: Assess conformational stability of the cyclohexane ring in aqueous or lipid environments .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation: Combine MS, NMR, and IR to resolve ambiguities (e.g., distinguishing regioisomers via NOESY correlations).
- X-ray crystallography: Resolve absolute configuration for crystalline intermediates, as demonstrated for structurally related pyrimidinylamines .
- Isotopic labeling: Use deuterated solvents or 13C-labeled precursors to confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
